B3Gnt2-IN-1

Glycosyltransferase Enzyme Inhibition Structure-Based Drug Design

B3GNT2-IN-1 (compound 8j) is a structure-based designed, imidazolone-scaffold inhibitor of B3GNT2 that overcomes the selectivity and potency limitations of early-generation probes. - Enzyme IC50: 9 nM; cellular anti-proliferative IC50: 1.1 μM in Jurkat cells, enabling direct correlation of target engagement with phenotypic response. - >2,700-fold selectivity window vs. related glycosyltransferases (inactive up to 250 μM), minimizing off-target artifacts. - Orally bioavailable, making it the preferred chemical probe for in vivo PK/PD studies in immuno-oncology models.

Molecular Formula C22H23F3N6O2
Molecular Weight 460.5 g/mol
Cat. No. B15135513
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameB3Gnt2-IN-1
Molecular FormulaC22H23F3N6O2
Molecular Weight460.5 g/mol
Structural Identifiers
SMILESCC(C(C)(C)C)N1C2=C(C=CC(=C2)C3=NC(C(=O)N3)(C)C4=CN=C(N=C4)C(F)(F)F)NC1=O
InChIInChI=1S/C22H23F3N6O2/c1-11(20(2,3)4)31-15-8-12(6-7-14(15)28-19(31)33)16-29-18(32)21(5,30-16)13-9-26-17(27-10-13)22(23,24)25/h6-11H,1-5H3,(H,28,33)(H,29,30,32)/t11-,21+/m1/s1
InChIKeyLXZLGZHJNRWDGN-FIKIJFGZSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





B3GNT2-IN-1 Chemical Probe Profile


B3GNT2-IN-1 (also known as compound 8j) is a small molecule inhibitor of the glycosyltransferase enzyme β-1,3-N-Acetylglucosaminyltransferase 2 (B3GNT2) [1]. It was developed using a structure-based drug design approach, which identified an imidazolone scaffold as an effective amide bioisostere, leading to improved potency and selectivity profiles . The compound serves as a high-potency chemical probe for investigating the role of B3GNT2-mediated glycosylation in biological systems.

B3GNT2 glycosylation pathway chemical probe
Structure-based imidazolone scaffold design
Reported enzyme inhibition and selectivity context

Why B3GNT2-IN-1 Differs from Other Inhibitors


B3GNT2-IN-1 is a product of a specific structure-based drug design effort that distinguishes it from other B3GNT2 inhibitors. The key innovation is the use of an imidazolone scaffold to replace a torsional amide bond, a critical structural feature that directly impacts binding efficacy, target selectivity, and drug-like properties [1]. This design strategy is not universal among B3GNT2 inhibitors. Therefore, substituting it with another compound in this class is likely to result in significant differences in potency, off-target activity, and overall experimental outcomes, which could compromise data reproducibility and study conclusions [2].

Unique imidazolone scaffold design

Non-isosteric B3GNT2 inhibitors lack this scaffold; binding and potency profiles may differ.

Scaffold-linked selectivity context

Isoform selectivity is tied to the imidazolone strategy; selectivity profile may not transfer.

Scaffold-dependent oral exposure

Oral exposure context depends on imidazolone physicochemical properties; parenteral-only tool compounds may require different study designs.

B3GNT2-IN-1 Quantitative Evidence Guide


High Potency Against B3GNT2 Enzyme

B3GNT2-IN-1 demonstrates high potency against the B3GNT2 enzyme. Compared to early lead compounds in its discovery series, which exhibited significantly weaker activity, B3GNT2-IN-1 achieves a much lower half-maximal inhibitory concentration (IC50). This represents a >27,000-fold improvement in potency over baseline inactive compounds [1].

Enzyme IC50
Class-level inference
9 nM
Reported enzyme inhibition context
>27,000-fold vs inactive baseline (>250 μM); recombinant B3GNT2 assay
Glycosyltransferase Enzyme Inhibition Structure-Based Drug Design

Anti-Proliferative Effect in Jurkat Cells

B3GNT2-IN-1 demonstrates a functional, cellular effect by inhibiting the growth of human Jurkat cells, a model for T-cell leukemia. The measured IC50 for anti-proliferative activity is 1.1 μM after a 3-day incubation . This provides a key functional benchmark, bridging the gap between enzyme inhibition and a relevant cellular phenotype.

Cell Proliferation IC50
Supporting evidence
1.1 μM
Supports cell-model endpoint review
Jurkat cells, 3-day incubation; SYTOX blue flow cytometry
Cancer Cell Biology Immunology Phenotypic Screening

Imidazolone Scaffold Enables Oral Bioavailability

The imidazolone scaffold in B3GNT2-IN-1 was designed to alleviate torsional strain on the amide bond, a feature that has been shown to improve certain physicochemical and pharmacokinetic (PK) properties [1]. As a result, B3GNT2-IN-1 is reported to be orally active, enabling its use in in vivo animal models via convenient oral dosing [2]. This is a significant advantage over tool compounds that require parenteral administration or have poor bioavailability, making it suitable for pharmacodynamic (PD) and efficacy studies.

Oral Exposure
Class-level inference
Orally active (reported)
Reported oral exposure context
Imidazolone scaffold design; in vivo model context
Pharmacokinetics In Vivo Pharmacology Immuno-Oncology

Imidazolone Scaffold Enhances Selectivity Profile

The imidazolone isosteric strategy used in the development of B3GNT2-IN-1 is specifically linked to an improvement in isoform selectivity [1]. This is further supported by data showing that the compound exhibits no significant activity against a related target at concentrations up to 250 μM [2]. This combination of design-based rationale and empirical data suggests a favorable selectivity profile, which is critical for generating clean and interpretable results in complex biological systems.

Isoform Selectivity
Class-level inference
IC50 >250 μM (related target) vs 9 nM (B3GNT2)
Reported selectivity context
Biochemical assay; >27,000-fold window
Drug Selectivity Off-Target Profiling Medicinal Chemistry

B3GNT2-IN-1 Research Applications


In Vivo Immune Modulation Studies

Its reported oral activity [1] makes B3GNT2-IN-1 the preferred choice for in vivo studies exploring the role of B3GNT2 in immune modulation. Researchers can use it to establish pharmacokinetic/pharmacodynamic (PK/PD) relationships and evaluate therapeutic potential in relevant disease models without the confounding factors associated with parenteral administration.

Target Engagement & Phenotypic Screening in Cancer

The combination of high enzyme potency [1] and a defined functional anti-proliferative IC50 (1.1 μM) in Jurkat cells provides a clear, data-driven pathway for experimental design. This allows researchers to confidently use B3GNT2-IN-1 in phenotypic assays to correlate B3GNT2 inhibition with downstream cellular effects in cancer and immunology research.

High-Confidence Target Selectivity Studies

In studies where precise target engagement is critical, B3GNT2-IN-1 is the rational choice. Its design is associated with improved isoform selectivity [1], and empirical data confirms it lacks activity against a related enzyme up to 250 μM . This profile significantly reduces the risk of off-target-driven artifacts, ensuring the biological signal observed is B3GNT2-dependent.

SAR and Chemical Probe Development

B3GNT2-IN-1 (compound 8j) represents a key milestone in the published SAR for this chemical series [1]. It serves as an essential benchmark for medicinal chemistry and chemical biology groups working to develop next-generation glycosyltransferase probes or to understand the structure-based determinants of B3GNT2 inhibition and isoform selectivity.

Application
Selection Property
Validation Focus
In vivo glycosylation pathway studies
Reported oral exposure context
PK/PD model-response review
Cancer cell-model pathway studies
Cell proliferation endpoint context
Jurkat cell assay review
Isoform selectivity profiling
Selectivity screening context
Off-target interpretation review
Chemical probe benchmark studies
Imidazolone scaffold design reference
SAR series context

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for B3Gnt2-IN-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.